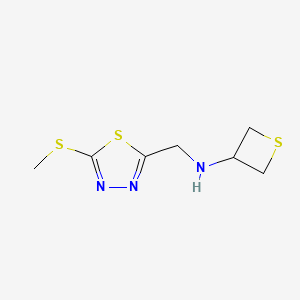
N-((5-(Methylthio)-1,3,4-thiadiazol-2-yl)methyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-(Methylthio)-1,3,4-thiadiazol-2-yl)methyl)thietan-3-amine is a complex organic compound that features a unique combination of a thiadiazole ring and a thietan-3-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(Methylthio)-1,3,4-thiadiazol-2-yl)methyl)thietan-3-amine typically involves the reaction of 5-(methylthio)-1,3,4-thiadiazole with thietan-3-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental sustainability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-((5-(Methylthio)-1,3,4-thiadiazol-2-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-((5-(Methylthio)-1,3,4-thiadiazol-2-yl)methyl)thietan-3-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-((5-(Methylthio)-1,3,4-thiadiazol-2-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thietan-3-amine: A simpler analog that lacks the thiadiazole ring.
N-(5-Methoxypentyl)thietan-3-amine: A derivative with a methoxypentyl group instead of the methylthio-thiadiazole moiety.
N-[(3,5-dimethyl-3H-thiophen-2-yl)methyl]thietan-3-amine: A compound with a thiophenyl group instead of the thiadiazole ring.
Uniqueness
N-((5-(Methylthio)-1,3,4-thiadiazol-2-yl)methyl)thietan-3-amine is unique due to the presence of both the thiadiazole ring and the thietan-3-amine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H11N3S3 |
|---|---|
Molecular Weight |
233.4 g/mol |
IUPAC Name |
N-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C7H11N3S3/c1-11-7-10-9-6(13-7)2-8-5-3-12-4-5/h5,8H,2-4H2,1H3 |
InChI Key |
WYYNYIOEELKVJW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(S1)CNC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 5-hydroxyoctahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B12986569.png)
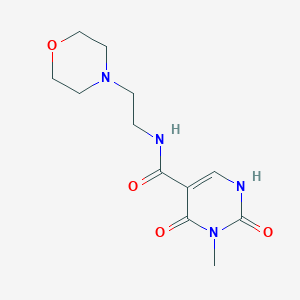
![2-Chloro-N-[1-ethyl-1-(2-hydroxy-phenyl)-propyl]-acetamide](/img/structure/B12986581.png)
![2-(4-Bromophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one](/img/structure/B12986586.png)

![2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile](/img/structure/B12986601.png)
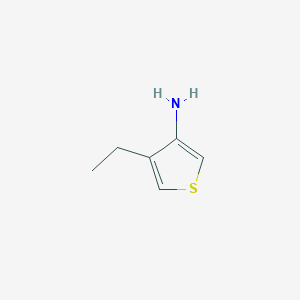

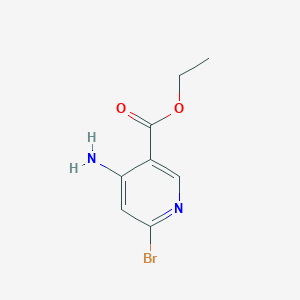
![4-(2-((Benzyloxy)methyl)-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B12986643.png)
![6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carbaldehyde](/img/structure/B12986658.png)
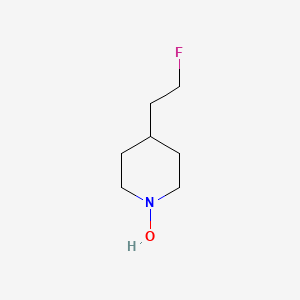
![(R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid](/img/structure/B12986661.png)
![Rel-(1R,4R,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12986663.png)
